N-(4-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-3-chlorobenzamide
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Overview
Description
N-(4-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-3-chlorobenzamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-3-chlorobenzamide typically involves the condensation reaction between 5-bromo-3-methoxysalicylaldehyde and 4-aminoantipyrine . The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the imine (C=N) bond, converting it to an amine (C-N) bond.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-3-chlorobenzamide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
N-(4-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-3-chlorobenzamide is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the Schiff base structure enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C21H16BrClN2O3 |
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Molecular Weight |
459.7 g/mol |
IUPAC Name |
N-[4-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]-3-chlorobenzamide |
InChI |
InChI=1S/C21H16BrClN2O3/c1-28-19-11-15(22)9-14(20(19)26)12-24-17-5-7-18(8-6-17)25-21(27)13-3-2-4-16(23)10-13/h2-12,26H,1H3,(H,25,27) |
InChI Key |
HUXPPFJLFCNIDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)Br |
Origin of Product |
United States |
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